2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNOS/c1-15(2,11-7-8-19-9-11)10-17-14(18)12-5-3-4-6-13(12)16/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVIMDQFLNCKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC=C1F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles like sodium hydroxide (NaOH) and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: This compound may have potential therapeutic applications, such as acting as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Benzamide Modifications
Compound 9 (N-(2-Methyl-2-(2-Phenyloxazol-4-yl)Propyl)-4-(5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)Benzamide)
- Structural Differences :
- Benzamide ring substitution: 4-position oxadiazole with trifluoromethyl vs. 2-fluoro substitution.
- Side chain heterocycle: Phenyloxazole vs. thiophen-3-yl.
- Functional Implications: The oxadiazole and trifluoromethyl groups in Compound 9 enhance electron-withdrawing effects and metabolic stability compared to the simpler 2-fluoro substitution.
N-(2-(2-Bromoethoxy)Ethyl)-4-(Thiophen-3-yl)Benzamide ()
- Structural Differences :
- Benzamide substitution: 4-thiophen-3-yl vs. 2-fluoro.
- Side chain: Bromoethoxy ethyl vs. 2-methyl-2-(thiophen-3-yl)propyl.
- The branched propyl chain in the target compound may reduce conformational flexibility compared to the linear bromoethoxy chain .
Fluorinated Benzamide Derivatives
4-{5-[1-(4-Cyclopropanecarbonylphenoxy)Propyl]-1,2,4-Oxadiazol-3-yl}-2-Fluoro-N-(1-Hydroxypropan-2-yl)Benzamide ()
- Structural Differences: Oxadiazole ring and cyclopropanecarbonylphenoxy group vs. thiophen-3-yl. Hydroxypropan-2-yl side chain vs. methyl-thiophen-3-ylpropyl.
- Functional Implications: The oxadiazole and cyclopropane groups may improve metabolic stability but increase molecular weight.
6-Bromo-2-Fluoro-3-Methyl-N-(2-Methylpropyl)Benzamide ()
- Structural Differences :
- Bromo and methyl substituents at positions 6 and 3 vs. unsubstituted benzamide in the target compound.
- Linear 2-methylpropyl side chain vs. branched thiophen-3-ylpropyl.
- Functional Implications :
Thiophene-Containing Analogs
2-Chloro-6-Fluoro-N-[3-Hydroxy-3-(Thiophen-2-yl)Propyl]Benzamide ()
- Structural Differences :
- Chloro and fluoro substituents at positions 2 and 6 vs. single 2-fluoro.
- Thiophen-2-yl vs. thiophen-3-yl substitution.
- Functional Implications: The additional chloro substituent increases molecular weight and polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
